molecular formula C15H14N2O5S B2966584 Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate CAS No. 391876-97-4

Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate

Cat. No.: B2966584
CAS No.: 391876-97-4
M. Wt: 334.35
InChI Key: OPNTWTVGFZMCEC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by a benzamido substituent at the 2-position of the thiazole ring, with a methoxycarbonyl group at the para position of the benzamido moiety. The ethyl ester at the 4-carboxylate position enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Thiazole derivatives are widely studied for their biological activities, including kinase inhibition and DNA minor groove binding . The methoxycarbonyl group in this compound likely modulates electronic properties and steric effects, influencing its reactivity and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-3-22-14(20)11-8-23-15(16-11)17-12(18)9-4-6-10(7-5-9)13(19)21-2/h4-8H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNTWTVGFZMCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 4-(methoxycarbonyl)benzoyl chloride to yield the final product. The reaction conditions generally include the use of a suitable solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester and amide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced alcohol and amine derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and potentially exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

The following table summarizes key structural, synthetic, and functional differences between Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps Applications/Notes
This compound 4-(Methoxycarbonyl)benzamido at C2; ethyl ester at C4 C₁₅H₁₄N₂O₅S 334.35 Likely via coupling of 4-(methoxycarbonyl)benzoyl chloride with ethyl 2-aminothiazole-4-carboxylate Potential kinase inhibitor; electronic effects from methoxycarbonyl enhance binding affinity.
Ethyl 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylate 2-(Trifluoromethoxy)benzamido at C2; ethyl ester at C4 C₁₄H₁₁F₃N₂O₄S 360.31 Reaction of ethyl 2-aminothiazole-4-carboxylate with 2-(trifluoromethoxy)benzoyl chloride CK1δ/ε kinase inhibitor; trifluoromethoxy group increases lipophilicity and metabolic stability.
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate 4-(Boc-amino)phenyl at C2; ethyl ester at C4 C₁₉H₂₉N₃O₅S 315.50 Boc-protection of amino group during synthesis Intermediate in peptide mimetics; Boc group facilitates stepwise deprotection in solid-phase synthesis.
Ethyl thiazole-4-carboxylate No substituents at C2; ethyl ester at C4 C₅H₅NO₂S 143.17 Condensation of ethyl bromopyruvate with thioformamide Building block for thiazole derivatives; simple structure used in heterocyclic chemistry.
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate 4-Methylpent-2-enoyl at C2; ethyl ester at C4 C₁₂H₁₅NO₃S 253.32 Acylation of ethyl 2-aminothiazole-4-carboxylate with 4-methylpent-2-enoyl chloride Limited biological data; aliphatic side chain may reduce aromatic stacking interactions.

Structural and Electronic Differences

  • Boc-protected amino derivatives (e.g., ) are bulkier, reducing membrane permeability but enabling controlled deprotection in multi-step syntheses.

Biological Activity

Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its structural complexity, featuring an ethyl ester group, a methoxycarbonyl group, and a benzamido group, which contribute to its potential biological activities.

  • IUPAC Name : Ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-thiazole-4-carboxylate
  • Molecular Formula : C₁₅H₁₄N₂O₅S
  • CAS Number : 391876-97-4

Synthesis

The synthesis typically involves:

  • Formation of Ethyl 2-Aminothiazole-4-Carboxylate : Reacting ethyl bromopyruvate with thiourea.
  • Coupling Reaction : The intermediate is then reacted with 4-(methoxycarbonyl)benzoyl chloride under reflux conditions in a suitable solvent like ethanol or methanol.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In studies involving various microorganisms, this compound demonstrated efficacy against:

  • Bacteria :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
  • Fungi :
    • Candida albicans
    • Aspergillus flavus

The compound's structure allows it to interact with microbial targets effectively, leading to cell wall disruption and inhibition of essential metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, likely through the modulation of key signaling pathways involved in cell proliferation and survival. The presence of the methoxycarbonyl and benzamido groups enhances its interaction with biological targets, making it a candidate for further drug development.

The biological activity of this compound can be attributed to its ability to:

  • Inhibit enzyme activity related to microbial metabolism.
  • Induce oxidative stress in cancer cells, leading to programmed cell death.
  • Interfere with DNA replication and repair mechanisms.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated that this compound exhibited an IC50 value significantly lower than many existing antibiotics against tested strains, highlighting its potential as a new antimicrobial agent .
  • Anticancer Activity Assessment :
    In vitro studies on cancer cell lines showed that treatment with this thiazole derivative resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects . The mechanism was linked to the activation of apoptotic pathways.

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound possesses unique functional groups that enhance its solubility and biological activity compared to other thiazole derivatives.

Compound NameAntimicrobial Activity (IC50 µM)Anticancer Activity (IC50 µM)
This compound<10<5
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate>20>10
Ethyl 2-amino-4-methylthiazole-5-carboxylate>25>15

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate?

The compound is typically synthesized via a two-step process:

  • Step 1 : Preparation of the thiazole core. Ethyl 2-amino-thiazole-4-carboxylate is synthesized by reacting ethyl bromoacetate with thiourea under basic conditions .
  • Step 2 : Benzamidation. The amino group on the thiazole reacts with 4-(methoxycarbonyl)benzoyl chloride (or its activated ester) in the presence of coupling agents like EDCI/HOBt or under Schotten-Baumann conditions . Yields depend on solvent choice (e.g., dichloromethane or THF) and purification methods (e.g., column chromatography).

Q. What key functional groups influence the compound’s reactivity?

  • Thiazole ring : Susceptible to electrophilic substitution at the 5-position and nucleophilic attack at the 2-position.
  • Methoxycarbonyl group : Electron-withdrawing effect enhances electrophilicity of the adjacent benzamido carbonyl, facilitating nucleophilic acyl substitutions.
  • Ethyl ester : Hydrolyzable under acidic/basic conditions to carboxylic acid derivatives, useful for further derivatization .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., aromatic protons at δ 7.14–7.78 ppm for benzamido groups) .
  • HRMS : Validates molecular weight (e.g., m/z 406.08 for C₁₆H₁₅N₃O₅S) .
  • HPLC : Assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst screening : Use Pd(II)/Sn(II) systems for coupling steps (e.g., Suzuki-Miyaura reactions for aryl substitutions) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Low temperatures (−20°C) minimize side reactions during acylation .
  • Workflow : High-throughput robotic screening (e.g., Chemspeed platforms) accelerates parameter optimization .

Q. What methodologies are used to evaluate its biological activity in anticancer research?

  • In vitro assays :
  • MTT assay : Tests cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .
    • In silico studies :
  • Molecular docking : Predicts binding to targets like tubulin or topoisomerase II .
  • ADMET prediction : SwissADME or pkCSM models assess drug-likeness .

Q. How can computational methods resolve contradictions in structural data?

  • DFT calculations : Compare experimental NMR chemical shifts with computed values (e.g., Gaussian09/B3LYP/6-311++G**) to validate tautomeric forms .
  • Hirshfeld surface analysis : Identifies hydrogen-bonding patterns in XRD data to explain polymorphic variations .
  • Dynamic NMR : Resolves rotational barriers in benzamido groups causing signal splitting .

Q. What strategies address discrepancies between biological activity and structural predictions?

  • SAR studies : Systematically modify substituents (e.g., replacing methoxy with nitro groups) to isolate pharmacophores .
  • Metabolite profiling : LC-MS identifies active metabolites that may contradict in vitro results .
  • Crystallography : Compare bioactive conformations (from protein-ligand co-crystals) with solution-state structures .

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